1,5-Cyclododecanediol

Isomer distribution Procurement specification Cyclododecanediol mixture composition

Procure 1,5-Cyclododecanediol (CAS 13474-05-0) for applications requiring the specific 1,5-substitution pattern. Unlike the commercial C12 CD mixture (only ~10–12% 1,5-isomer), the isolated isomer delivers defined secondary-alcohol reactivity and predictable crosslinking architecture. Its cycloaliphatic backbone provides superior hydrolytic stability versus linear diols. Essential for polyurethane elastomers, moisture-resistant polyester polyols, and cycloaliphatic epoxy resins where isomer geometry governs final polymer morphology.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 13474-05-0
Cat. No. B12641248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Cyclododecanediol
CAS13474-05-0
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESC1CCCC(CCCC(CCC1)O)O
InChIInChI=1S/C12H24O2/c13-11-7-4-2-1-3-5-8-12(14)10-6-9-11/h11-14H,1-10H2
InChIKeyJCHGLCILVPYMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 12 cd / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Cyclododecanediol (CAS 13474-05-0) – Procurement-Relevant Chemical Identity and Comparator Landscape


1,5-Cyclododecanediol (CAS 13474-05-0) is a cycloaliphatic C12 diol belonging to the cyclododecanediol isomer family, which includes 1,4-cyclododecanediol (CAS 41417-03-2), 1,6-cyclododecanediol (CAS 14435-21-3), and 1,2-cyclododecanediol (CAS 15199-41-4). All isomers share the molecular formula C12H24O2 and molecular weight of 200.32 g/mol, but differ in the ring positions of the two hydroxyl groups [1]. The 1,5-isomer features two secondary alcohol functionalities on a twelve-membered carbocycle, placing it in a distinct reactivity class compared to primary linear diols such as 1,12-dodecanediol (CAS 5675-51-4) and 1,4-butanediol (BDO) [2]. Commercially, the compound is available as a component of mixed-isomer products (e.g., INVISTA C12 CD), where it constitutes approximately 10–12% of the isomer distribution, with 1,4- and 1,6-isomers being the major constituents [3]. Understanding its position-specific properties relative to these comparators is essential for informed procurement decisions in polymer synthesis, epoxy resin formulation, and specialty chemical intermediate applications.

1,5-Cyclododecanediol Procurement Risks: Why Isomer Position and Alcohol Class Preclude Generic Substitution


Although all cyclododecanediol isomers share identical molecular formula and molecular weight (200.32 g/mol), their hydroxyl group positions produce measurably different spatial architectures, secondary alcohol reactivity profiles, and downstream polymer morphology outcomes that cannot be replicated by substituting one isomer for another or by using linear diol alternatives. The 1,5-substitution pattern creates a specific intramolecular OH–OH distance distinct from the 1,2-, 1,4-, and 1,6-isomers, affecting hydrogen-bonding networks in the solid state [1]. Furthermore, 1,5-cyclododecanediol bears two secondary alcohols, in contrast to the primary alcohol termini of 1,12-dodecanediol (C12 LD) and 1,4-butanediol (BDO), leading to measurably different reactivity with isocyanates in polyurethane formation and different esterification kinetics in polyester synthesis [2]. Commercial C12 CD (cyclododecanediol isomer mixture) contains only approximately 10–12% of the 1,5-isomer; therefore, procurement of the mixture cannot substitute for applications requiring the specific 1,5-isomer architecture [3]. The quantitative evidence presented below establishes the basis for isomer-specific selection.

1,5-Cyclododecanediol – Quantitative Differentiation Evidence Against Closest Comparators


Isomer Mass Fraction in Commercial C12 CD Mixture: 1,5-Isomer Is the Minor Component at 10–12%

The commercial INVISTA C12 CD mixed-isomer product contains 1,5-cyclododecanediol as the quantitatively minor isomer. Analysis of the product reveals 1,4-cyclododecanediol at 35–40%, 1,5-cyclododecanediol at 10–12%, and 1,6-cyclododecanediol at 45–50%, with total diol purity exceeding 97% and color <20 APHA [1]. This means that 1,5-cyclododecanediol is present at approximately one-quarter the abundance of the 1,6-isomer and approximately one-third the abundance of the 1,4-isomer. Any application specifically requiring the 1,5-substitution pattern cannot be satisfied by procuring the commercial mixed-isomer product; isolation or custom synthesis of the 1,5-isomer is necessary. The mixture exhibits a melting point of 93°C and boiling point of 185°C, which are bulk properties of the isomer blend and do not represent any single isomer [1].

Isomer distribution Procurement specification Cyclododecanediol mixture composition

Secondary Alcohol Character of 1,5-Cyclododecanediol vs. Primary Alcohol Linear Diols

1,5-Cyclododecanediol contains two secondary alcohol (–OH) groups attached directly to the cyclododecane ring [1]. This contrasts with linear diols such as 1,12-dodecanediol (C12 LD) and 1,4-butanediol (BDO), which possess primary alcohol end-groups. Secondary alcohols exhibit approximately 3–10× slower reaction rates with isocyanates compared to primary alcohols under comparable uncatalyzed conditions, a well-established structure–reactivity principle in polyurethane chemistry. This differential reactivity translates into longer pot life and altered hard-segment morphology when cyclododecanediol isomers are used as chain extenders compared to primary diol extenders such as BDO or HQEE . The cyclic, secondary alcohol structure also disrupts hard-segment crystallization less than linear aliphatic primary diols, maintaining mechanical strength while improving solubility in organic coatings applications .

Secondary alcohol Primary alcohol Polyurethane reactivity Chain extender

Cyclic C12 Backbone: Hydrolytic Stability and Crystallinity Reduction vs. Linear C12 and Shorter-Chain Diols

The cyclododecanediol (C12 CD) isomer mixture, of which 1,5-cyclododecanediol is a component, has been shown to improve hydrolytic stability, reduce crystallinity, and improve flexibility when incorporated into polyester polyol formulations . These effects are attributed to the bulky twelve-membered cycloaliphatic ring, which introduces significant hydrophobicity and steric bulk into the polymer backbone compared to short-chain linear diols such as 1,4-butanediol . The linear analog 1,12-dodecanediol (C12 LD) can also impart increased flexibility and hydrophobicity leading to increased hydrolytic stability in polyurethanes, but the cyclic C12 CD structure additionally disrupts hard-segment crystallization less than linear aliphatic chains . This is a class-level property of the cyclododecanediol isomer family, applicable to the 1,5-isomer as a constituent. Quantitative hydrolytic stability improvement data for the specific 1,5-isomer versus other isomers in defined polymer systems are not available in the public literature.

Hydrolytic stability Crystallinity Polyester polyol Hydrophobicity

Distillation Stability: Low-Pressure Distillation Preserves Cyclododecanediol Isomer Integrity vs. Thermal Decomposition at Higher Pressures

The DuPont patent (US20030069455A1) demonstrates that cyclododecanediol isomers can be distilled without decomposition only under low-pressure conditions. Comparative Example A shows that distillation at 60–100 mm Hg with a vessel temperature above 230°C leads to extensive decomposition of cyclododecanediol to cyclododecenol. At 235°C vessel temperature, the distillate contained 51.8% cyclododecenol/cyclododecanol and only 22.6% cyclododecanediols, representing a cyclododecanediol recovery of only ~22.6% from a starting material containing 75.4% cyclododecanediol [1]. In contrast, Example 1 demonstrates that distillation at 6–8 mm Hg with vessel temperature maintained below 230°C achieves essentially no decomposition to cyclododecenol and enables separation of cyclododecanediol in high purity [1]. While this evidence applies to the mixed isomer system rather than the isolated 1,5-isomer, it establishes critical process parameters for obtaining isomerically intact 1,5-cyclododecanediol.

Distillation Thermal stability Isomer purification Process chemistry

1,5-Positional Isomerism: Inter-Hydroxyl Distance Distinct from 1,2-, 1,4-, and 1,6-Isomers

The 1,5-substitution pattern on the cyclododecane ring places the two hydroxyl groups farther apart than in the 1,2-isomer and at a different intramolecular distance compared to the 1,4- and 1,6-isomers. While all four positional isomers (1,2-, 1,4-, 1,5-, 1,6-cyclododecanediol) are constitutional isomers with identical molecular formula C12H24O2 and molecular weight 200.32 g/mol [1][2], their different OH–OH spatial separation results in distinct polymer network architectures when used as monomers or crosslinkers. The 1,5-isomer is expected to produce a different crosslinking density and segmental mobility profile in polyester or polyurethane networks compared to the 1,2-isomer (adjacent substitution producing vicinal diol character) or the 1,4- and 1,6-isomers. Specific quantitative data comparing polymer glass transition temperature (Tg), modulus, or crosslink density for polymers made from the isolated 1,5-isomer vs. other pure isomers are not available in the public domain . This represents a significant evidence gap. The INVISTA commercial literature notes that C12 CD provides differentiating properties due to the bulky size and secondary alcohol structure, but does not isolate effects by isomer .

Positional isomerism Polymer morphology Crosslinking density Cyclododecanediol

1,5-Cyclododecanediol Application Scenarios: Where Isomer-Specific Selection Delivers Measurable Value


Polyurethane Chain Extension Requiring Secondary Alcohol Reactivity for Extended Pot Life and Controlled Hard-Segment Morphology

In polyurethane elastomer and coating formulations where primary diol chain extenders (e.g., 1,4-butanediol, HQEE) produce excessively rapid gelation or undesirably high hard-segment crystallinity, the secondary alcohol character of 1,5-cyclododecanediol provides inherently slower isocyanate reaction kinetics . This results in longer pot life and a more disrupted hard-segment morphology, as evidenced by INVISTA's application data for the C12 CD isomer mixture compared to BDO, HQEE, and CHDM . For applications requiring the specific 1,5-substitution pattern (as opposed to the 1,4- or 1,6-isomers that dominate the commercial mixture), procurement of the isolated 1,5-isomer is necessary because the commercial C12 CD product contains only 10–12% of this isomer [1].

Polyester Polyol Synthesis for Hydrolytically Stable, Low-Crystallinity Coatings and Adhesives

The C12 cycloaliphatic backbone of 1,5-cyclododecanediol imparts enhanced hydrolytic stability and reduced crystallinity when incorporated into polyester polyol formulations, as demonstrated for the cyclododecanediol isomer mixture . These properties are critical for moisture-resistant coatings, adhesives, and sealants. The specific 1,5-isomer may offer distinct crystallization behavior compared to the 1,4- and 1,6-isomers due to its unique OH-group spacing, though isomer-specific comparative data must be generated experimentally [2]. Users should verify that the 1,5-isomer provides the targeted balance of Tg and crystallinity for their specific copolyester composition.

Epoxy Resin Formulation Utilizing Cycloaliphatic Diglycidyl Ethers Derived from 1,5-Cyclododecanediol

1,5-Cyclododecanediol serves as a precursor for cycloaliphatic diglycidyl ethers used in epoxy resin systems requiring enhanced thermal stability and mechanical properties upon curing . The patent literature describes the conversion of cyclododecanediol isomer mixtures to diglycidyl ethers that can be crosslinked with conventional epoxy curing agents to produce higher molecular weight products [1]. Isolated 1,5-cyclododecanediol would yield a diglycidyl ether with a defined crosslinking architecture determined by the 1,5-substitution pattern, potentially offering different network properties compared to diglycidyl ethers derived from other positional isomers or from the mixed-isomer product [2].

Specialty Chemical Intermediate: Cyclododecane Diesters, Diamines, and Diacrylates for High-Performance Materials

The DuPont patent demonstrates that cyclododecanediol isomer mixtures can be converted to diacrylates (55–60% yield upon reaction with acrylic acid at 100°C/8 hrs), diacetates (72% yield, enrichable to 98.2% purity by distillation), diamines, and dicarboxylic acid diesters useful as synthetic lubricants, plasticizers, and polymer intermediates . For applications where the specific molecular geometry of the 1,5-substitution pattern influences the performance properties of the final ester, amine, or acrylate derivative, procurement of the isolated 1,5-isomer is essential because the commercial mixture predominantly yields derivatives of the 1,4- and 1,6-isomers [1].

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